molecular formula C6H7ClN2 B12987603 2-(2-Chloroethyl)pyrazine

2-(2-Chloroethyl)pyrazine

Cat. No.: B12987603
M. Wt: 142.58 g/mol
InChI Key: KQVGRPYBCHAPOF-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Advanced Organic Synthesis

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. numberanalytics.comopenaccessjournals.com This class of compounds is not only vast but also possesses immense significance in both biological and industrial domains. numberanalytics.comijarsct.co.in The presence of heteroatoms imparts unique physicochemical properties and reactivity to these molecules, making them indispensable building blocks in the synthesis of a wide array of functional organic materials, including pharmaceuticals, agrochemicals, and specialty polymers. openaccessjournals.comijarsct.co.in Many natural products, such as alkaloids and antibiotics, feature heterocyclic moieties, underscoring their fundamental role in biological processes. ijarsct.co.inopenmedicinalchemistryjournal.com The ability to manipulate the structure and reactivity of heterocyclic compounds allows chemists to design and create novel molecules with tailored properties for various applications. openaccessjournals.com

Overview of Pyrazine (B50134) Derivatives in Contemporary Academic Investigations

Pyrazine, a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 4, and its derivatives are subjects of extensive academic and industrial research. researchgate.nettandfonline.com These compounds are recognized for their diverse applications, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and even flavor and fragrance components. researchgate.net The pyrazine ring system is a versatile scaffold that can be readily functionalized, leading to a vast library of derivatives with a wide spectrum of biological activities. tandfonline.commdpi.com Research has demonstrated that pyrazine derivatives exhibit a range of pharmacological properties. researchgate.nettandfonline.comnih.gov Consequently, the synthesis and modification of pyrazine-based molecules remain a vibrant area of investigation in medicinal and organic chemistry. tandfonline.commdpi.com

Research Trajectories for Halogenated Alkyl Substituted Pyrazines

The introduction of halogenated alkyl substituents onto the pyrazine core has emerged as a significant research trajectory. This strategic modification can profoundly influence the electronic properties, reactivity, and biological profile of the parent pyrazine molecule. The halogen atom, being an electronegative and good leaving group, provides a reactive handle for further synthetic transformations, particularly nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, expanding the chemical space and potential applications of these derivatives. Research in this area often focuses on exploring the impact of different halogens (e.g., chlorine, bromine) and alkyl chain lengths on the compound's properties. mdpi.comacs.org The synthesis of these compounds often involves the reaction of a pyrazine derivative with a suitable halogenated alkylating agent.

Academic Research Objectives and Scope for 2-(2-Chloroethyl)pyrazine

The specific compound, this compound, has garnered attention within the academic community as a valuable synthetic intermediate. The primary research objective is to utilize its unique bifunctional nature—the pyrazine ring and the reactive chloroethyl side chain—to construct more complex molecular architectures. The chloroethyl group is particularly amenable to nucleophilic substitution, allowing for the introduction of a wide variety of substituents.

The scope of research on this compound primarily revolves around its synthetic utility. Investigations focus on optimizing reaction conditions for its synthesis and subsequent transformations. A common synthetic route involves the reaction of a pyrazine precursor with a 2-chloroethylating agent. Subsequent reactions often explore the displacement of the chloride by various nucleophiles to generate a library of novel pyrazine derivatives for further study.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
IUPAC NameThis compound
Canonical SMILESC1=CN=C(C=N1)CCCl
InChI KeyKQVGRPYBCHAPOF-UHFFFAOYSA-N

Synthetic Approaches and Key Reactions

The synthesis of this compound is a key focus of research, with various methods being explored to achieve efficient and scalable production. A prevalent method involves the reaction of a pyrazine derivative with a 2-chloroethylating agent under basic conditions.

Key Reactions Involving this compound:

Nucleophilic Substitution: The chlorine atom on the ethyl side chain is a reactive site for nucleophilic attack. This allows for the displacement of the chloride by a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate new functionalized pyrazine derivatives.

Oxidation: The pyrazine ring itself can undergo oxidation to form pyrazine N-oxides, which can alter the electronic properties and reactivity of the molecule.

Reduction: The chloroethyl group can be reduced, for instance, to a hydroxyethyl (B10761427) group, offering another pathway for diversification of the pyrazine scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

2-(2-chloroethyl)pyrazine

InChI

InChI=1S/C6H7ClN2/c7-2-1-6-5-8-3-4-9-6/h3-5H,1-2H2

InChI Key

KQVGRPYBCHAPOF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CCCl

Origin of Product

United States

Synthetic Methodologies for 2 2 Chloroethyl Pyrazine and Analogues

Direct Synthetic Routes to 2-(2-Chloroethyl)pyrazine

Direct synthesis of this compound can be approached through several chemical transformations. These routes focus on the construction of the final molecule from precursors that already contain the pyrazine (B50134) core or can be readily converted to it.

Synthesis via Reflux of N-(2-Chloroethyl)pyrazine-2-carboxamide with Thionyl Chloride

One documented method involves the conversion of a pyrazine carboxamide derivative. The synthesis of N-(2-Chloroethyl)pyrazine-2-carboxamide itself is achieved by reacting methyl 2-pyrazinecarboxylate with ethanolamine (B43304) and triethylamine. nih.gov This amide is then refluxed with thionyl chloride (SOCl₂). nih.gov After a reaction time of approximately 6 hours, the excess thionyl chloride is removed under reduced pressure. The resulting residue is extracted with ethyl acetate (B1210297) and washed, yielding the target compound. nih.gov While a similar reaction starting from 2-aminophenethyl alcohol and thionyl chloride is known to produce 2-(2-chloroethyl)aniline, highlighting the efficacy of thionyl chloride in converting hydroxyethyl (B10761427) groups to chloroethyl groups, specific yield data for the direct conversion of the pyrazine carboxamide to this compound is not detailed in the provided literature. orgsyn.org The use of thionyl chloride is a common strategy for dehydrating carboxamides to nitriles or converting carboxylic acids to acyl chlorides. google.comprepchem.com

Reaction Pathways Involving Pyrazine and 2-Chloroethyl Moieties

The introduction of a 2-chloroethyl group onto a pyrazine ring represents another direct synthetic strategy. This can be conceptualized through several reaction types. One potential pathway is the reaction of pyrazine with a suitable 2-chloroethylating agent. For instance, the alkylation of 2-hydrazinylpyrazine (B104995) with 1-chloroethyl bromide under basic conditions is a known method for producing a related compound, 2-(1-chloroethyl)pyrazine, with yields reportedly exceeding 70%. A similar nucleophilic substitution approach could theoretically be applied to generate this compound.

Another approach involves the synthesis of pyrazinoic acid esters. The reaction between pyrazinoic acid and 2-chloroethanol (B45725) can produce 2-chloroethyl pyrazinoate. nih.gov In one study, using 2-chloroethanol as both a reagent and a solvent improved the yield of this ester to 90%. nih.gov This ester could then potentially be reduced to the corresponding alcohol and subsequently chlorinated to form this compound.

Precursor-Based Approaches for Related Pyrazine and Pyrazole (B372694) Derivatives

The synthesis of chloroethyl-substituted heterocycles is not limited to pyrazines. Methodologies developed for other nitrogen-containing aromatic rings, such as pyrazoles, provide valuable insights into the strategies for forming these functionalized molecules.

Utilization of Chlorides as Precursors in Polyfunctional Pyrazole Synthesis

Chloride-containing compounds are versatile precursors for building more complex, polyfunctional pyrazole structures. acs.org Hydrazonoyl chlorides, for example, can be reacted with various nucleophiles to construct the pyrazole ring system. organic-chemistry.org One approach involves the reaction of bis-hydrazonoyl chloride with cyanoacetic acid derivatives to synthesize novel bis-pyrazole compounds. researchgate.net Furthermore, solid pyrazole can react with HCl gas to form pyrazolium (B1228807) chloride, which then reacts with metal chlorides to form tetrachlorometallate salts. nih.gov These salts can be converted into coordination compounds, demonstrating the utility of chloride intermediates in modifying the pyrazole core. nih.gov These methods underscore a general principle where a chloro-functionalized building block is a key intermediate for subsequent elaborations and cyclizations.

Formation of 3-(2-Chloroethyl)pyrazoles from Protected Alkynols, Acid Chlorides, and Hydrazine (B178648)

Starting MaterialsKey IntermediatesFinal Product TypeReference
Protected Alkynols, Acid Chlorides, HydrazineAlkynyl Ketones, Pyrazole Alcohols5-substituted 3-(2-chloroethyl)pyrazoles acs.orgacs.org
Hydrazonoyl Chlorides, Cyanoacetic Acid DerivativesHydrazonesBis-pyrazole derivatives researchgate.net
Ketones, Acid Chlorides, Hydrazine1,3-Diketones (in situ)Poly-substituted Pyrazoles mdpi.com

Advanced Synthetic Protocols for Pyrazine Systems

Modern organic synthesis has introduced a variety of advanced methods for the construction and functionalization of pyrazine rings, moving beyond classical condensation reactions. These protocols offer greater efficiency, atom economy, and the ability to create diverse molecular architectures. nih.gov

Recent developments include acceptorless dehydrogenative coupling reactions catalyzed by earth-abundant metals like manganese. nih.gov This methodology allows for the self-coupling of β-amino alcohols to selectively produce 2,5-disubstituted pyrazines, with water and hydrogen gas as the only byproducts. nih.gov While not directly demonstrated for this compound, this strategy represents a sustainable approach to forming the pyrazine core.

Another advanced strategy is the biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids through the homodimerization of α-amino aldehydes followed by air oxidation. mdpi.com This method leverages readily available amino acids as starting materials. mdpi.com Furthermore, enzymatic catalysis, for instance using Lipozyme® TL IM, has been employed for the green synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines in continuous-flow systems. nih.gov This biocatalytic approach offers high yields in short reaction times under mild conditions. nih.gov Coupling reactions such as the Suzuki and Buchwald-Hartwig reactions are also powerful tools for modifying the pyrazine scaffold. researchgate.net These advanced protocols provide a platform for the efficient and environmentally benign synthesis of a wide array of functionalized pyrazine derivatives.

Gas Phase Thermal Reactions for Pyrazine Formation

Pyrazines are a class of aromatic heterocyclic compounds that can be formed through gas phase thermal reactions. These reactions are fundamental to the creation of the core pyrazine ring structure. The formation of pyrazines often occurs during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. researchgate.netrsc.org In controlled laboratory settings, pyrazine can be synthesized through the gas phase reaction of ethylene (B1197577) diamine over a copper catalyst. sciencemadness.org

The conditions of these thermal reactions, such as temperature and time, significantly influence the variety and yield of the pyrazine products. researchgate.netrsc.org Research has shown that increasing the heating temperature and duration leads to a greater diversity of pyrazines. researchgate.netrsc.org For instance, in certain Maillard model systems, the optimal condition for pyrazine formation was found to be heating at 140°C for 90 minutes. researchgate.netrsc.orgrsc.org The pH of the reaction medium also plays a role, with alkaline conditions favoring an increase in the types and quantities of pyrazines formed. researchgate.net

The fundamental reaction for pyrazine formation involves the condensation of two α-aminocarbonyl compounds to form a dihydropyrazine, which then spontaneously oxidizes to the stable pyrazine ring. researchgate.net

One-Pot Synthesis of 2-Chloroethyl Pyrazinoate

A convenient one-pot synthesis method for 2-chloroethyl pyrazinoate has been developed, demonstrating high efficiency and yield. nih.gov This procedure is noted for being more effective than previous multi-step methods. nih.gov The synthesis involves the reaction of pyrazinoic acid with 2-chloroethanol. nih.gov

Protecting Group Chemistry Employing the 2-Chloroethyl Moiety

The 2-chloroethyl group serves as a versatile protecting group in organic synthesis, particularly for the nitrogen atom in pyrrole (B145914) rings. Its application allows for the temporary blocking of this reactive site, enabling chemical modifications at other positions of the molecule.

Application of 2-Chloroethyl as a Protecting Group for Pyrrole Nitrogen

The 2-chloroethyl moiety is recognized as a useful and versatile protecting group for the nitrogen atom of pyrroles. cdnsciencepub.comresearchgate.netcdnsciencepub.com This protecting group is valued for being inexpensive and relatively easy to attach and remove under conditions that are compatible with a variety of other functional groups. cdnsciencepub.com

The utility of the 2-chloroethyl protecting group has been demonstrated in the synthesis of various pyrrole derivatives. cdnsciencepub.comresearchgate.netcdnsciencepub.com For example, it was employed in the synthesis of benzyl (B1604629) cyclopenta[b]pyrrole-5-carboxylate. cdnsciencepub.comresearchgate.netcdnsciencepub.com The deprotection of N-(2-chloroethyl)pyrroles can be accomplished through efficient one-pot, three-step sequences. cdnsciencepub.comcdnsciencepub.com This process proceeds via an N-vinyl intermediate. cdnsciencepub.comcdnsciencepub.com

Phase Transfer Conditions for 2-Chloroethyl Group Attachment

The attachment of the 2-chloroethyl group to the pyrrole nitrogen is effectively achieved under phase transfer conditions. cdnsciencepub.comresearchgate.netcdnsciencepub.com This method involves the use of 1,2-dichloroethane (B1671644) as the source of the 2-chloroethyl group. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Phase transfer catalysis facilitates the reaction between the pyrrole, which is in an organic phase, and the alkylating agent. A phase transfer agent, such as tetra-n-butylammonium iodide, is used to transport the reacting species across the phase boundary. cdnsciencepub.com This technique allows for the efficient N-alkylation of pyrroles to yield the corresponding N-(2-chloroethyl)pyrrole derivatives. cdnsciencepub.comresearchgate.netcdnsciencepub.com The reaction conditions are generally mild and provide good yields of the protected pyrroles. cdnsciencepub.com

Below is a table summarizing the yields for the synthesis of various N-(2-chloroethyl)pyrroles under phase transfer conditions.

Starting PyrroleProductYield (%)
Pyrrole-2-carboxaldehydeN-(2-Chloroethyl)pyrrole-2-carboxaldehyde71
2-BenzoylpyrroleN-(2-Chloroethyl)-2-benzoylpyrrole85

Data sourced from a study on pyrrole nitrogen protecting groups. cdnsciencepub.com

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Substitution Reactions Involving the Chloroethyl Group

The chloroethyl group in 2-(2-chloroethyl)pyrazine is susceptible to nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Elucidation of Reaction Pathways Leading to Polyfunctional Pyrazoles

The reaction of this compound and its derivatives with hydrazine (B178648) and substituted hydrazines provides a versatile route to polyfunctionalized pyrazoles. While direct reaction pathways of this compound leading to pyrazoles are not extensively detailed in the provided results, the synthesis of pyrazoles from related chloroethyl-substituted heterocycles offers mechanistic insights. For instance, 5-substituted 3-(2-chloroethyl)pyrazoles are valuable precursors to polyfunctional pyrazoles through nucleophilic substitution reactions. nih.govacs.org In these reactions, the chloroethyl group serves as an electrophilic site for attack by nucleophiles like thioethers and phosphines. nih.govacs.org

The general mechanism involves the nucleophilic attack of a hydrazine derivative on the carbon atom bearing the chlorine. This is a classic SN2 reaction, which can be influenced by the nature of the nucleophile, solvent, and reaction conditions. In a related context, the synthesis of pyrazole (B372694) derivatives has been achieved by reacting alkynyl ketones with hydrazine to form the pyrazole nucleus, followed by conversion of a hydroxyl group to a chloride, creating a reactive site for subsequent nucleophilic substitutions. nih.govacs.org This highlights the importance of the chloroethyl moiety as a key functional group for the elaboration of the pyrazole scaffold.

Furthermore, the reaction of 2-chloro-3-bromopyrazine with hydrazine hydrate (B1144303) demonstrates the selective displacement of the bromine atom, indicating that the position and nature of the leaving group on the pyrazine (B50134) ring are critical. While this example involves a different starting material, it underscores the feasibility of nucleophilic substitution on the pyrazine ring system with hydrazine.

The synthesis of various pyrazole derivatives often starts with precursors that can undergo cyclocondensation with hydrazines. amazonaws.com For example, 1,3-dicarbonyl compounds or their synthetic equivalents are common starting materials. amazonaws.com While not directly involving this compound, this general strategy of constructing the pyrazole ring is fundamental in heterocyclic chemistry.

Intramolecular Cyclization and Rearrangement Mechanisms

The presence of both a nucleophilic pyrazine ring and an electrophilic chloroethyl side chain in this compound creates the potential for intramolecular reactions, leading to the formation of new ring systems.

Chloroethyl Moiety Involvement in Ring Expansion Processes

A plausible mechanism for such a cyclization would involve the nucleophilic attack of one of the pyrazine nitrogen atoms onto the electrophilic carbon of the chloroethyl side chain. This would lead to the formation of a bicyclic quaternary ammonium (B1175870) salt intermediate. Subsequent rearrangement or reaction steps could then lead to a stable, ring-expanded product. The feasibility of such a process is supported by the known ability of the pyrazine ring to act as a nucleophile. researchgate.net

Prodrug strategies have been developed that utilize facile intramolecular cyclization reactions, demonstrating the broad applicability of this type of chemical transformation. nih.gov Although the specific involvement of this compound in ring expansion is not explicitly detailed in the provided results, the general principles of intramolecular cyclization involving a haloalkyl side chain are well-established.

Elimination Reactions within this compound Systems

In addition to substitution and cyclization, the chloroethyl group of this compound can undergo elimination reactions, typically resulting in the formation of a vinylpyrazine.

Analysis of Hydrogen Chloride Elimination Pathways

The elimination of hydrogen chloride (HCl) from this compound leads to the formation of 2-vinylpyrazine (B179392). This reaction is a dehydrohalogenation and typically proceeds via an E2 (bimolecular elimination) mechanism, especially in the presence of a strong base. The base abstracts a proton from the carbon atom adjacent to the pyrazine ring (the α-carbon), while simultaneously, the chloride ion departs from the β-carbon of the ethyl side chain.

The synthesis of 2-vinylpyrazine from a corresponding precursor has been documented, highlighting the importance of this elimination reaction. acs.org Studies on the hydroxide-induced beta-elimination reactions of related 2-(chloroethyl)pyridine derivatives show that these reactions proceed via an E1cb-like mechanism, where the acidity of the proton on the carbon adjacent to the aromatic ring is a key factor. nih.gov Given the electron-withdrawing nature of the pyrazine ring, a similar mechanism could be operative for this compound.

The reaction conditions, such as the strength and concentration of the base, as well as the solvent, can significantly influence the rate and pathway of the elimination reaction.

Electrophilic and Radical Reaction Mechanisms Relevant to the Chloroethyl Moiety

While the chloroethyl group is primarily known for its susceptibility to nucleophilic attack, it can also be involved in electrophilic and radical reactions under specific conditions.

The pyrazine ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms. researchgate.net However, the chloroethyl group does not significantly alter this inherent reactivity of the pyrazine ring.

Conversely, radical reactions involving the chloroethyl moiety are plausible. For instance, the interaction of 2-chloroethyl vesicants with flavoprotein electron transport systems can lead to the production of carbon-centered free radicals. nih.gov This suggests that under appropriate enzymatic or chemical conditions, the C-Cl bond in this compound could undergo homolytic cleavage to generate a radical species. Such a radical could then participate in various downstream reactions, including addition to other molecules or rearrangement.

The pyrazine ring is also known to be susceptible to homolytic substitution. thieme-connect.de Therefore, radical intermediates generated from the chloroethyl side chain could potentially interact with the pyrazine ring itself or other molecules in the reaction mixture.

Role of 2 2 Chloroethyl Pyrazine As a Synthetic Building Block

Foundation for the Construction of Complex Organic Architectures

The inherent reactivity of the chloroethyl group in 2-(2-Chloroethyl)pyrazine renders it an exceptional building block for creating intricate molecular frameworks. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the straightforward introduction of diverse functional groups and the extension of the carbon skeleton, paving the way for the assembly of complex target molecules.

The pyrazine (B50134) ring itself can participate in various chemical transformations, such as oxidation to form pyrazine N-oxides, which can further modify the electronic properties and reactivity of the molecule. The combination of a reactive side chain and a modifiable aromatic core provides a powerful platform for synthetic chemists to design and construct novel organic architectures with tailored properties. For instance, pyrazine and its derivatives have been utilized as ligands to create complex coordination compounds with metals like platinum, forming dinuclear, tetranuclear, and mixed-metal complexes. nih.gov This demonstrates the utility of the pyrazine moiety in generating sophisticated supramolecular structures.

Precursor for the Synthesis of Diverse Heterocyclic Systems

The versatility of this compound extends to its role as a precursor for a wide range of heterocyclic compounds. The reactive chloroethyl side chain serves as a handle to construct new rings fused to or substituted on the pyrazine core.

Derivatization to Polyfunctional Pyrazoles

While direct synthesis of pyrazoles from this compound is not the most common route, the analogous compound, 3-(2-chloroethyl)pyrazole, is a key intermediate in the synthesis of polyfunctional pyrazoles. nih.govacs.org In these syntheses, a chloroethyl side chain is attached to a pre-formed pyrazole (B372694) ring. nih.gov This chloroethyl group then undergoes nucleophilic substitution reactions to introduce various functionalities, such as thioethers and phosphines, creating ligands for coordination chemistry. nih.govacs.org The general strategy involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds to form the pyrazole ring. longdom.orgmdpi.com The functionalized side chain, like the chloroethyl group, is then used to build more complex structures. nih.govacs.org

Table 1: Synthesis of Functionalized Pyrazoles
Starting MaterialReagentsKey IntermediateFinal Product ClassReference
Protected Alkynols, Acid Chlorides1. Hydrazine (B178648) 2. Deprotection 3. Chlorination5-substituted 3-(2-chloroethyl)pyrazolesPolyfunctional Pyrazoles (e.g., with thioether or phosphine (B1218219) side chains) nih.govacs.org
α,β-Unsaturated KetonesHydrazine derivativesPyrazolinesPyrazoles (after oxidation) mdpi.com
Enaminones, Benzaldehyde, Hydrazine DihydrochlorideAmmonium (B1175870) acetate (B1210297) in waterNot specifiedPolyfunctionally substituted pyrazoles longdom.org

Utility in Fused Pyrimidine (B1678525) and Thiazine (B8601807) System Synthesis

The pyrazine nucleus is a key component in the synthesis of more complex fused heterocyclic systems. For example, pteridines, which are composed of fused pyrimidine and pyrazine rings, are important in many biological processes. derpharmachemica.com The synthesis of these systems often involves the condensation of a substituted pyrazine with another heterocyclic precursor. For instance, 2-aminopyrazine (B29847) can react with 2-(methylthio)-2-thiazoline (B48757) and related compounds to yield tricyclic fused products like thiazolo[2,3-b]pteridine derivatives. derpharmachemica.com

Furthermore, the synthesis of phenothiazine (B1677639) derivatives, which contain a thiazine ring, has been explored for their potential anticancer properties. nih.gov Modifications of the phenothiazine structure, including the replacement of benzene (B151609) rings with pyridine (B92270) rings to form dipyridothiazines, have yielded compounds with significant activity against various cancer cell lines. nih.gov While not a direct application of this compound, these examples highlight the importance of the pyrazine and related nitrogen-containing heterocycles in constructing fused systems with biological relevance.

Generation of Imidazo[1,2-a]pyrazine (B1224502) Derivatives

Imidazo[1,2-a]pyrazines are a class of bicyclic heterocycles that have attracted considerable interest due to their diverse pharmacological activities, including uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. nih.gov A common synthetic route to this scaffold involves the condensation of an aminopyrazine with an α-halogenocarbonyl compound. nih.gov

In a related context, research has focused on synthesizing imidazo[1,2-a]pyrazine derivatives as potential inhibitors of the VirB11 ATPase in Helicobacter pylori. ucl.ac.uk These syntheses have established routes to produce both 2- and 3-aryl regioisomers. ucl.ac.uk The general approach for constructing the imidazo[1,2-a]pyrazine core provides a framework where a precursor like this compound could be modified to introduce the necessary functionalities for cyclization. For example, conversion of the chloroethyl group to an amino group would provide the key aminopyrazine intermediate needed for subsequent ring closure.

Table 2: Synthesis and Properties of Imidazo[1,2-a]pyrazine Derivatives
Synthetic ApproachKey IntermediatesResulting DerivativesNoted Biological ActivitiesReference
Condensation of α-halogenocarbonyl compounds and aminopyrazinesAminopyrazinesVarious imidazo[1,2-a]pyrazine derivativesUterine-relaxing, antibronchospastic, cardiac-stimulating nih.gov
Synthesis of 2- and 3-aryl regioisomersNot specifiedImidazo[1,2-a]pyrazine inhibitors of VirB11 ATPaseCompetitive inhibition of ATP ucl.ac.uk
General synthesis of hydrazide derivativesEthyl imidazo[1,2-a]pyrazine-2-carboxylate, hydrazine hydrate (B1144303)Imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazidesAntinociceptive activity dergipark.org.tr

Intermediate in the Development of Pharmaceutical Scaffolds

The pyrazine ring is a structural motif found in numerous biologically active compounds and pharmaceuticals. beilstein-journals.org Its ability to participate in hydrogen bonding and its specific electronic nature make it a valuable component in drug design. beilstein-journals.org The use of this compound as a building block allows for the incorporation of the pyrazine scaffold into larger molecules with potential therapeutic applications. The chloroethyl group serves as a convenient handle for attaching the pyrazine unit to other molecular fragments through nucleophilic substitution reactions.

For example, pyrazole-containing compounds have been developed as kinase inhibitors in oncology and for the treatment of osteoarthritis and rheumatoid arthritis. researchgate.net The synthesis of such complex molecules often relies on the strategic connection of various building blocks, and a reactive intermediate like this compound can play a crucial role in these synthetic pathways. The development of molecular scaffolds, which are core structures for creating diverse libraries of compounds, often utilizes such versatile building blocks. mdpi.com

Integration into Fluorinated Building Block Chemistry for Advanced Materials

The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including stability, lipophilicity, and reactivity. sigmaaldrich.com Fluorinated compounds have found widespread applications in medicinal chemistry, agrochemicals, and materials science. sigmaaldrich.com this compound can be integrated into synthetic strategies aimed at creating novel fluorinated materials.

For instance, the pyrazine moiety itself can be fluorinated. The synthesis of the fungicide pyraziflumid (B610351) involves the use of a trifluoromethylated pyrazine building block. ccspublishing.org.cn This highlights the compatibility of the pyrazine ring system with fluorine substitution. While not a direct use of this compound, this demonstrates the potential for creating fluorinated pyrazine derivatives. The chloroethyl group of this compound could be used to link the pyrazine ring to other fluorinated building blocks, thereby generating advanced materials with tailored properties. The combination of the pyrazine core's electronic characteristics with the unique properties imparted by fluorine could lead to the development of novel functional materials, such as liquid crystals, polymers, or components for organic electronics.

Advanced Derivatization Strategies and Analytical Methodologies

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a pivotal strategy to improve the analytical characteristics of 2-(2-Chloroethyl)pyrazine, particularly for chromatographic methods. This process involves converting the analyte into a derivative that exhibits superior detectability.

Applications in High-Performance Liquid Chromatography (HPLC)

While direct HPLC analysis of this compound is possible, its inherent structure lacks strong chromophores or fluorophores, which can limit detection sensitivity with common UV or fluorescence detectors. dtic.mil Derivatization techniques can be employed to overcome these limitations. For instance, the chloroethyl group can undergo nucleophilic substitution reactions with reagents that introduce a UV-active or fluorescent moiety. This enhances the molar absorptivity, allowing for trace-level detection. dtic.mil

A common approach involves reacting the chloroethyl group with a derivatizing agent. For example, similar to the analysis of other alkylating agents, a reaction with a suitable nucleophile containing a chromophore can produce a derivative with strong UV absorbance, significantly lowering the limit of detection. dtic.mil The choice of derivatizing agent and reaction conditions are critical to ensure a quantitative conversion and to avoid the formation of by-products that might interfere with the chromatographic analysis.

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is indispensable for the unambiguous identification and structural confirmation of this compound.

Infrared, Ultraviolet-Visible, and Fluorescence Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides key information about its functional groups. Characteristic absorption bands would be expected for the C-H stretching of the pyrazine (B50134) ring and the chloroethyl group, as well as C=N and C=C stretching vibrations within the aromatic ring. scirp.org The C-Cl stretching vibration would also be present, typically in the lower wavenumber region of the spectrum. The analysis of the IR spectrum helps in confirming the presence of the key structural components of the molecule. nist.govcore.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of pyrazine and its derivatives is characterized by electronic transitions within the aromatic ring. rsc.org For this compound, the spectrum would likely show absorptions corresponding to π-π* and n-π* transitions. The exact position and intensity of these absorption maxima can be influenced by the solvent and the substitution pattern on the pyrazine ring. researchgate.netkuleuven.be While not highly specific on its own, UV-Vis spectroscopy is a valuable tool, especially when used in conjunction with chromatography for quantitative analysis. nii.ac.jp

Fluorescence Spectroscopy: Native this compound is not expected to be strongly fluorescent. However, derivatization strategies, as mentioned for HPLC, can be employed to introduce a fluorescent tag, enabling highly sensitive detection by fluorescence spectroscopy. nii.ac.jp

Nuclear Magnetic Resonance and Mass Spectrometry for Compound Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of this compound.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the protons on the pyrazine ring and the ethyl chain. The chemical shifts and coupling patterns of the pyrazine protons provide information about the substitution pattern. The protons of the chloroethyl group would appear as distinct multiplets, with their chemical shifts influenced by the adjacent chlorine atom and the pyrazine ring. nih.govchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragment ions resulting from the loss of the chloroethyl side chain or other fragments. conicet.gov.arresearchgate.netnist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition of the molecule.

Advanced Chromatographic Separation Techniques

Advanced chromatographic techniques are essential for the separation and quantitative analysis of this compound, especially in complex mixtures.

HPLC-Based Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of pyrazine derivatives. nih.govnih.govsielc.com For this compound, a reversed-phase HPLC method is typically employed. sielc.com

A typical HPLC system for the analysis of this compound would consist of:

Column: A C18 column is commonly used for the separation of pyrazines and their derivatives. nih.gov

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is often used as the mobile phase. The composition can be optimized to achieve the best separation. nih.gov

Detector: A UV detector is commonly used, with the detection wavelength set at an absorption maximum of the compound. dtic.mil

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) for Impurity Profiling

The comprehensive analysis of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure safety and efficacy. taylorfrancis.com For polar compounds, which are often poorly retained on conventional reversed-phase high-performance liquid chromatographic (RP-HPLC) columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful analytical solution. taylorfrancis.comchromatographyonline.com HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. bepls.com This composition facilitates the retention of polar analytes, making HILIC-MS an ideal technique for the impurity profiling of compounds like this compound, whose potential impurities, arising from synthesis or degradation, may exhibit increased polarity.

The coupling of HILIC with mass spectrometry (MS) is particularly advantageous. The high organic content of the mobile phase is compatible with electrospray ionization (ESI), often leading to enhanced MS sensitivity compared to traditional reversed-phase methods. longdom.org This allows for the detection and quantification of trace-level impurities, which is crucial for controlling potentially genotoxic impurities (GTIs) at parts-per-million (ppm) levels. nih.gov

Research Findings and Methodological Approach

While specific HILIC-MS applications for this compound are not extensively documented, the methodology can be effectively demonstrated through the analysis of structurally analogous compounds, such as other polar, chlorinated impurities. Research on similar molecules, like the genotoxic impurity 2-chloro-N-(2-chloroethyl)ethanamine, provides a practical framework for developing a robust HILIC-MS method for impurity profiling. nih.govresearchgate.net

An effective HILIC-MS method for separating this compound from its more polar impurities would involve a systematic optimization of chromatographic and mass spectrometric parameters. The goal is to achieve adequate retention for polar impurities while allowing the less polar API to elute earlier, preventing significant peak tailing and improving resolution.

Key aspects of the method development include:

Stationary Phase Selection : A variety of polar stationary phases can be employed in HILIC, including bare silica, amino, cyano, and zwitterionic phases. researchgate.net For halogenated and amine-containing compounds, mixed-mode columns that combine HILIC and ion-exchange mechanisms, such as a Primesep B column, have proven to be highly effective. nih.govresearchgate.net

Mobile Phase Composition : The mobile phase typically consists of acetonitrile and an aqueous buffer, such as ammonium (B1175870) formate. nih.gov The ratio of acetonitrile to the aqueous component is a critical parameter; a higher acetonitrile concentration generally leads to stronger retention of polar analytes. The pH of the aqueous buffer influences the ionization state of the analytes and the stationary phase, thereby affecting retention and selectivity. researchgate.net

Mass Spectrometric Detection : ESI in positive ion mode is generally suitable for pyrazine derivatives and related impurities, which can be readily protonated. nih.govnih.gov For quantitative analysis of known impurities, a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or a single quadrupole in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity. nih.govresearchgate.net For the identification of unknown impurities, high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF), is invaluable as it provides accurate mass data for elemental composition determination. mdpi.comsterlingpharmasolutions.com

A hypothetical HILIC-MS method for the impurity profiling of this compound is detailed in the table below.

Table 1: Illustrative HILIC-MS Method Parameters for Impurity Profiling

Parameter Description Typical Value / Setting Reference
Chromatography
HPLC System Ultra-High Performance Liquid Chromatography (UHPLC) Provides high resolution and speed researchgate.net
Column HILIC Mixed-Mode Stationary Phase Primesep B, 150 x 4.6 mm, 5.0 µm nih.govresearchgate.net
Mobile Phase A Aqueous Buffer 10 mM Ammonium Formate, pH 3.0 nih.gov
Mobile Phase B Organic Solvent Acetonitrile nih.gov
Elution Mode Isocratic or Gradient 5% Mobile Phase A : 95% Mobile Phase B nih.gov
Flow Rate Rate of mobile phase delivery 0.8 mL/min nih.gov
Column Temperature Maintained oven temperature for reproducibility 40 °C nih.gov
Injection Volume Volume of the sample introduced into the system 10 µL nih.gov
Mass Spectrometry
Ionization Source Method for generating ions Electrospray Ionization (ESI), Positive Mode nih.govnih.gov
MS Detector Type of mass analyzer Triple Quadrupole (TQ) or QTOF nih.govmdpi.com
Analysis Mode Detection method for target analytes Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.govresearchgate.net
Monitored Ion (SIM) Target ion for this compound m/z 143 [M+H]⁺
Capillary Voltage Potential applied to the ESI capillary 3.0 kV (3000 V) mdpi.com

This HILIC-MS approach enables the separation and quantification of critical impurities that could be present in this compound, such as polar starting materials or degradation products from hydrolysis (e.g., 2-(2-hydroxyethyl)pyrazine). The sensitivity of the MS detector allows for control at stringent, low-ppm levels, ensuring the quality and safety of the final product. nih.gov

In Vitro Investigations of Biological Activities of Pyrazine Derivatives Bearing Chloroethyl Moieties

Antimicrobial Activity Studies

The antimicrobial potential of pyrazine (B50134) derivatives has been a subject of significant research, revealing a spectrum of activity against various pathogenic microorganisms.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of pyrazine have demonstrated notable antibacterial properties. A study on chloropyrazine-tethered pyrimidine (B1678525) derivatives revealed that their efficacy is influenced by the nature of the substituents. mdpi.com For instance, compound 31 , which features a 2″,4″-dichlorophenyl ring, exhibited the most potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 45.37 µM. mdpi.com Following this, compounds 25 (with a 4″-nitrophenyl group) and 30 (with a 2″,4″-difluorophenyl group) also showed significant activity, with MIC values of 48.67 µM and 50.04 µM, respectively. mdpi.com The research indicated that the most potent compound, 31 , was 3.2 times more effective against Gram-positive bacteria and 1.6 times more active against Gram-negative strains compared to Gram-positive ones. mdpi.com

In other research, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using the microbroth dilution method. nih.gov Similarly, pyrazine-2-carbohydrazide derivatives have been assessed for their antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net These studies collectively suggest that the pyrazine scaffold is a promising base for developing new antibacterial agents.

CompoundSubstituentMinimum Inhibitory Concentration (MIC) (µM)Reference
Compound 312″,4″-dichlorophenyl ring45.37 mdpi.com
Compound 254″-nitrophenyl group48.67 mdpi.com
Compound 302″,4″-difluorophenyl group50.04 mdpi.com

Antifungal Activity against Fungal Pathogens (e.g., Candida albicans)

The same chloropyrazine-tethered pyrimidine derivatives that showed antibacterial effects also displayed antifungal activity. Compound 31 was identified as the most potent, with an MIC value of 45.37 µM against fungal pathogens. mdpi.com Compounds 25 and 30 also demonstrated noteworthy antifungal properties with MICs of 48.67 µM and 50.04 µM, respectively. mdpi.com Other studies have also explored hydrazine-based compounds and 2-chloro-N-phenylacetamide for their activity against Candida albicans, indicating a broad interest in nitrogen-containing heterocyclic compounds as potential antifungal agents. researchgate.netnih.govscielo.br

CompoundSubstituentMinimum Inhibitory Concentration (MIC) (µM)Reference
Compound 312″,4″-dichlorophenyl ring45.37 mdpi.com
Compound 254″-nitrophenyl group48.67 mdpi.com
Compound 302″,4″-difluorophenyl group50.04 mdpi.com

Antimycobacterial Activity against Mycobacterium tuberculosis Strains

Pyrazine-containing compounds have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. nih.gov A series of pyrazine-containing thiazolines and thiazolidinones demonstrated significant in vitro activity. nih.gov The research highlighted that the pyrazine ring, in conjunction with a substituted thiazoline ring, is crucial for the observed antimycobacterial effects. nih.gov Further research into pyrazinoic acid (POA) esters, which act as prodrugs, has shown that their activity against both replicating and non-replicating M. tuberculosis is highly dependent on the lipophilicity of the molecule, which likely governs its passage through the cell membrane. nih.gov

Antiparasitic Activity

Pyrazine derivatives have also been investigated for their potential to combat parasitic infections, particularly leishmaniasis.

Antileishmanial Activity and Molecular Mechanisms of Action (e.g., Reactive Oxygen Species Accumulation, Mitochondrial Dysfunction)

Research into 2-pyrazyl and 2-pyridylhydrazone derivatives has revealed significant activity against Leishmania amazonensis. nih.gov Five specific derivatives exhibited potent effects against the intracellular amastigote forms of the parasite, with IC50 values below 20 μM. nih.gov Importantly, these compounds showed low toxicity towards murine macrophages. nih.gov

Preliminary investigations into the mechanism of action suggest that the antileishmanial effect is linked to the accumulation of reactive oxygen species (ROS) and the disruption of the parasite's mitochondrial function. nih.gov Similar mechanisms, including mitochondrial depolarization and increased intracellular ROS levels, have been noted for 2-pyrimidinyl hydrazone and N-acylhydrazone derivatives, further supporting the role of mitochondrial and oxidative stress in the antileishmanial activity of such heterocyclic compounds. nih.gov The mitochondrion is considered an excellent and vital target for novel synthetic compounds against trypanosomatids. scielo.br

Antiviral Properties

In response to the global health challenge posed by the SARS-CoV-2 virus, researchers have developed and synthesized pyrazine-based small molecules. semanticscholar.orgnih.govnih.gov A series of pyrazine conjugates were screened for their antiviral activity against SARS-CoV-2. semanticscholar.orgnih.govconcytec.gob.pe

Certain pyrazine-triazole conjugates (5d–g ) and a pyrazine-benzothiazole conjugate (12i ) demonstrated significant potency against the virus. semanticscholar.orgnih.gov The selectivity index (SI) of these potent compounds indicated substantial efficacy when compared to the reference drug, Favipiravir. semanticscholar.orgnih.govconcytec.gob.pe These promising preliminary antiviral and cytotoxic data, supported by computational studies, suggest that these pyrazine-based conjugates could be valuable leads in the development of new antiviral therapies. nih.gov

Other Biological Activities in In Vitro Models

Beyond antiviral applications, pyrazine derivatives are known for a multitude of other biological effects. The introduction of a chloroethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent pyrazine molecule, potentially leading to novel therapeutic applications.

In Vitro Anticancer Evaluations

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Pyrazine derivatives have been a focal point of such investigations, with numerous studies reporting their cytotoxic effects against various cancer cell lines. nih.govnih.gov

One study focused on the design and synthesis of pyrazine compounds as inhibitors of the SHP2 protein, a member of the protein tyrosine phosphatases family implicated in cancer. This research led to the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as a potent and acceptable cytotoxic agent. nih.gov This example, featuring a dichlorophenyl group on the pyrazine ring, underscores the potential of halogenated pyrazines in cancer therapy. Another comprehensive review highlights the advancements of pyrazine derivatives as anticancer agents from 2010 to 2024, indicating a sustained interest in this class of compounds. nih.gov The presence of the reactive chloroethyl group in 2-(2-Chloroethyl)pyrazine suggests it could act as an alkylating agent, a mechanism utilized by several anticancer drugs. However, specific in vitro anticancer evaluations of this compound are needed to validate this hypothesis.

Anti-inflammatory Response Modulation

Inflammation is a complex biological response implicated in a wide range of diseases. The modulation of inflammatory pathways is a key therapeutic strategy. Pyrazine derivatives have been investigated for their anti-inflammatory properties.

For example, a series of pyrazine N-acylhydrazone derivatives were designed and evaluated as novel analgesic and anti-inflammatory drug candidates. nih.gov These compounds showed activity in animal models of pain and inflammation, suggesting that the pyrazine scaffold can be effectively utilized to develop anti-inflammatory agents. A 2024 review also highlighted the anti-inflammatory potential of pyrazine-containing hybrids. ieasrj.com The specific contribution of a chloroethyl substituent to the anti-inflammatory activity of a pyrazine core is yet to be determined through direct in vitro assays.

Anti-Alzheimer Activity and Associated Enzyme Inhibition

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. One of the primary therapeutic strategies for AD is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Several pyrazine derivatives have been investigated as potential anti-Alzheimer's agents.

A study on 2-chloro-3-hydrazinopyrazine derivatives revealed their potential as potent acetylcholinesterase inhibitors. nih.gov The presence of a chlorine atom on the pyrazine ring in these active compounds suggests that chloro-substituted pyrazines could be a promising avenue for the development of new anti-Alzheimer's drugs. Another study detailed multifunctional agents against Alzheimer's disease based on polysubstituted pyrazine derivatives, which exhibited antioxidant and other beneficial activities alongside enzyme inhibition. nih.gov While these studies did not specifically test this compound, they provide a strong rationale for its evaluation as a potential acetylcholinesterase inhibitor.

Molecular Mechanisms of Biological Action

The diverse biological activities of pyrazine derivatives stem from their ability to interact with various molecular targets. The specific mechanism of action is highly dependent on the nature and position of the substituents on the pyrazine ring.

For the anticancer activity of certain pyrazine derivatives, the mechanism has been linked to the inhibition of protein tyrosine phosphatases like SHP2. nih.govmdpi.com This inhibition disrupts signaling pathways that are crucial for cancer cell proliferation and survival. In the context of Alzheimer's disease, the primary mechanism for many pyrazine derivatives is the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. nih.gov

The antioxidant effects of pyrazine-containing compounds are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov For anti-inflammatory actions, pyrazine derivatives may act through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. nih.gov

The chloroethyl group in this compound is a reactive moiety that could potentially engage in covalent interactions with biological macromolecules, such as enzymes or DNA. This alkylating potential could be a key aspect of its molecular mechanism, particularly for any anticancer activity. However, without dedicated mechanistic studies on this compound, its precise mode of action for any of the discussed biological activities remains to be elucidated.

In Vitro Investigations of Biological Activities of this compound and its Derivatives

Currently, there is a notable absence of publicly available scientific literature detailing the in vitro biological activities of the specific chemical compound this compound. Extensive searches of scholarly databases and scientific publications did not yield specific data regarding its effects on enzyme inhibition or receptor binding.

However, the broader class of pyrazine derivatives, particularly those bearing chloroethyl or similar moieties, has been the subject of various biological investigations. While this report cannot provide data directly on this compound, it will discuss the activities of structurally related pyrazine compounds to offer a contextual understanding of their potential biological roles.

Research into pyrazine derivatives has revealed a wide spectrum of biological activities, including antimicrobial, antitubercular, and cytotoxic effects. The following sections explore the inhibitory activities of related compounds on specific biological targets.

While no studies were found that specifically examined the effect of this compound on DNA gyrase or acetylcholinesterase, research on other pyrazine-containing molecules has shown significant inhibitory potential against these and other enzymes.

For instance, various heterocyclic compounds incorporating the pyrazine ring have been synthesized and evaluated for their antimicrobial and antitubercular properties, which can sometimes be attributed to enzyme inhibition. For example, a series of chloropyrazine conjugated 1,5-benzothiazepine derivatives were synthesized and showed notable antimicrobial and antitubercular activities. Although the precise mechanisms were not fully elucidated in the provided context, such activities in other classes of compounds have been linked to the inhibition of essential bacterial enzymes.

General research into pyrazine derivatives has highlighted their broad biological potential, which includes anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities. nih.gov The functionalization of the pyrazine ring, including the addition of moieties like chloroethyl groups, is a common strategy in medicinal chemistry to modulate the biological activity of the parent compound.

Specific data on the receptor binding and cellular pathway modulation of this compound is not available in the current scientific literature. The interaction of a molecule with cellular receptors is highly dependent on its three-dimensional structure and electronic properties. Without experimental data, any discussion on the receptor binding profile of this compound would be purely speculative.

Research on other pyrazine derivatives has shown that they can interact with various cellular targets. For example, some pyrazine-based compounds have been investigated for their effects on cancer cell lines, suggesting potential interactions with pathways involved in cell proliferation and survival. However, these findings are specific to the compounds studied and cannot be directly extrapolated to this compound.

Further research is required to determine the in vitro biological activities of this compound, including its potential to inhibit enzymes like DNA gyrase and acetylcholinesterase, and to modulate receptor binding and cellular pathways.

Future Research Directions and Translational Outlook

Design and Synthesis of Novel 2-(2-Chloroethyl)pyrazine Derivatives with Tailored Properties

The inherent reactivity of the chloroethyl group and the aromatic pyrazine (B50134) ring provides a fertile ground for synthetic modification. Future efforts will likely concentrate on creating libraries of novel derivatives by introducing a wide array of substituents onto the pyrazine core and by displacing the chloride with various nucleophiles. The goal is to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic character, to optimize its performance for specific applications.

For instance, the introduction of electron-donating or electron-withdrawing groups on the pyrazine ring can fine-tune the molecule's reactivity and its ability to engage in intermolecular interactions. nih.govresearchgate.net Similarly, replacing the chloro group with different functional moieties can lead to derivatives with altered biological targets or material properties. A systematic approach, combining parallel synthesis with high-throughput screening, will be instrumental in exploring the vast chemical space accessible from this scaffold.

Table 1: Potential Modifications of this compound and Their Intended Effects

Modification SiteType of ModificationDesired Property ChangePotential Application
Pyrazine RingIntroduction of electron-donating groups (e.g., -OCH3, -NH2)Increased electron density, altered hydrogen bonding capacityEnhanced biological activity, modified catalytic properties
Pyrazine RingIntroduction of electron-withdrawing groups (e.g., -NO2, -CF3)Decreased electron density, enhanced electrophilicityTuning of electronic properties for materials science
Chloroethyl Side ChainNucleophilic substitution with amines, thiols, or alcoholsIntroduction of diverse functional groups, improved solubilityDevelopment of new pharmaceutical agents, creation of functional materials
Chloroethyl Side ChainExtension or modification of the alkyl chainAltered lipophilicity and steric profileOptimization of pharmacokinetic properties in drug candidates

Comprehensive Mechanistic Elucidation of Synthetic Transformations and Biological Actions

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound derivatives is crucial for optimizing reaction conditions and achieving desired outcomes. Future research should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate the intricate details of these chemical processes. mdpi.com For example, understanding the mechanism of nucleophilic substitution at the chloroethyl group can enable more selective and efficient syntheses. mdpi.com

In the biological realm, identifying the molecular targets and pathways through which this compound derivatives exert their effects is a primary objective. benthamdirect.comnih.gov Techniques such as proteomics, genomics, and molecular docking simulations can be utilized to uncover the specific proteins or nucleic acids that interact with these compounds. nih.gov This knowledge is paramount for the rational design of more potent and selective therapeutic agents and for understanding any potential off-target effects. nih.gov

Development of Green and Sustainable Synthetic Routes for this compound

Traditional synthetic methods often rely on harsh reagents and organic solvents, raising environmental concerns. tandfonline.com A key future direction is the development of green and sustainable synthetic routes for this compound and its derivatives. researchgate.net This includes the use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalytic methods that minimize waste and energy consumption. tandfonline.com

Approaches such as microwave-assisted synthesis and flow chemistry can offer significant advantages in terms of reduced reaction times, increased yields, and improved safety profiles. nih.govresearchgate.net Furthermore, exploring biocatalysis, using enzymes to perform specific chemical transformations, represents a promising avenue for highly selective and sustainable synthesis. The principles of atom economy and process intensification will guide the development of these next-generation synthetic methodologies.

Advanced Structure-Activity Relationship (SAR) Studies Integrating Computational and Experimental Data

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity or material properties. benthamdirect.comnih.gov Future research will focus on integrating computational and experimental data to build more predictive SAR models for this compound derivatives. nih.gov

Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, can be used to predict the activity of virtual compounds and to provide insights into their binding modes with biological targets. nih.govnih.gov These in silico predictions can then be validated and refined through experimental testing, creating a feedback loop that accelerates the discovery and optimization process. This integrated approach will enable the more efficient design of derivatives with desired properties, reducing the need for extensive and costly trial-and-error synthesis.

Table 2: Integrated SAR Study Workflow

StepMethodObjective
1. Library DesignComputational ChemistryGenerate a virtual library of this compound derivatives with diverse substituents.
2. In Silico ScreeningQSAR, Molecular DockingPredict the biological activity and binding affinity of the virtual compounds.
3. PrioritizationData AnalysisSelect a subset of the most promising candidates for synthesis and experimental testing.
4. SynthesisOrganic SynthesisSynthesize the prioritized compounds.
5. In Vitro/In Vivo TestingBiological AssaysExperimentally determine the activity and properties of the synthesized compounds.
6. Model RefinementMachine LearningUse the experimental data to refine and improve the predictive power of the computational models.

Exploration of Emerging Applications for the this compound Scaffold in Chemical Biology

The unique structural and electronic features of the pyrazine ring make it a valuable scaffold for applications in chemical biology. scite.ainih.gov Future research will explore the use of this compound derivatives as chemical probes to study biological processes, as building blocks for the synthesis of complex bioactive molecules, and as components of novel drug delivery systems.

For example, derivatives functionalized with fluorescent tags or affinity labels could be used to visualize and track biological molecules within living cells. The ability of the pyrazine nitrogen atoms to coordinate with metal ions also opens up possibilities for the development of novel imaging agents and sensors. nih.govresearchgate.net Furthermore, the incorporation of the this compound moiety into larger molecular architectures could lead to the discovery of compounds with entirely new biological activities and therapeutic applications. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.